3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound comprising a triazole ring fused to a pyridine ring, with a cyclohexyl group at position 3 and an iodine atom at position 5. The iodine substituent likely enhances electronic effects and steric bulk, influencing binding affinity and metabolic stability, while the cyclohexyl group may improve lipophilicity and membrane permeability.
Properties
Molecular Formula |
C12H14IN3 |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
3-cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H14IN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
JVNAUBCRPNGWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C=CC(=C3)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The triazolopyridine scaffold can coordinate with metal ions, forming complexes with diverse structural motifs.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer immunotherapy. Its ability to boost the immune response makes it a potential candidate for combination therapies with other immunotherapeutic agents.
Coordination Chemistry:
Biological Studies: The compound’s biological activities, such as its potential anticancer properties, have been explored in various studies.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. As an IDO1 inhibitor, the compound binds to the active site of the enzyme, preventing its catalytic activity and thereby modulating the immune response . This inhibition can enhance the efficacy of existing immunotherapeutic drugs by reducing immune resistance and promoting immune surveillance.
Comparison with Similar Compounds
Key Structural Features:
- Planarity of the Triazolopyridine Core : The fused triazolopyridine ring system in analogs such as 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 1) and its 6-bromo derivative (Compound 2) exhibits near-planar geometry, with dihedral angles between the triazolopyridine and substituent planes ranging from 26.79° to 30.41° . This planarity facilitates π-π stacking interactions in receptor binding.
- Bond Lengths : The C8–N9 (1.37–1.39 Å) and C1–N2 (1.33–1.35 Å) bonds in these analogs are longer than typical C=N bonds (1.28 Å), indicating conjugation across the fused ring system .
- Hydrogen Bonding : Compounds 1 and 2 form extensive hydrogen-bonding networks involving water molecules and nitrogen atoms (e.g., O1W–H···N13 interactions), which stabilize their crystal structures .
Table 1: Substituent Impact on Activity
Key Observations:
- Halogen Effects : Bromine and iodine substituents at position 7 may enhance electrophilic interactions with biological targets, but iodine’s larger size could hinder binding in sterically restricted pockets.
- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group at position 3 likely improves metabolic stability compared to pyridinyl or phenyl groups, which are prone to oxidative metabolism .
Physicochemical Properties
Table 3: Molecular Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Cyclohexyl-7-iodo derivative | C₁₂H₁₃IN₃ | 342.16 | Iodo, cyclohexyl |
| 7-Bromo-3-chloro derivative | C₆H₃BrClN₃ | 244.47 | Bromo, chloro |
| 3-Methyl-7-nitro derivative | C₇H₆N₄O₂ | 178.15 | Nitro, methyl |
Comparison : The higher molar mass of the 7-iodo derivative (342.16 vs. 244.47 for bromo-chloro analog) may reduce solubility but improve membrane permeability.
Biological Activity
3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, which has been explored for various therapeutic applications, particularly in cancer treatment and immunotherapy.
- Molecular Formula : C12H14IN3
- Molecular Weight : 327.16 g/mol
- CAS Number : 1057393-73-3
Biological Activity Overview
The biological activity of 3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has been primarily linked to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a critical role in the immune response and tumor progression by degrading tryptophan and producing immunosuppressive metabolites.
The compound exhibits its biological effects through the following mechanisms:
- IDO1 Inhibition : By inhibiting IDO1, the compound can enhance T-cell responses against tumors, making it a candidate for cancer immunotherapy. This inhibition leads to increased levels of tryptophan and decreased production of kynurenine, which can suppress immune function.
- Cytotoxicity : Studies have indicated that this compound demonstrates cytotoxic effects on various cancer cell lines. For example, in A375 melanoma cells, the compound showed significant inhibition of cell viability at concentrations around 10 µM.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications in the [1,2,4]triazolo[4,3-a]pyridine scaffold significantly influence potency and selectivity against IDO1. The presence of hydrophobic substituents was found to be crucial for effective binding within the active site of the enzyme.
| Compound | Yield (%) | Cell Viability [%] @ 10 µM ± SD | IDO Cellular Assay Inhibition [%] @ 10 µM ± SD | IC50 (µM) |
|---|---|---|---|---|
| VS9 | 91 ± 9.9 | 35 ± 6 | 2.6 ± 0.5 | - |
| VS10 | 87 ± 18.3 | 42 ± 9 | 2.8 ± 0.9 | - |
| VS11 | 98 ± 7.4 | 23 ± 5 | - | - |
| VS12 | 100 ± 4.1 | 64 ± 8 | 6.9 ± 0.8 | - |
Case Studies
In a recent study published in Molecules, researchers conducted a series of in vitro assays to evaluate the cytotoxicity and IDO1 inhibition of various derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds. The results indicated that modifications at specific positions on the triazole ring could lead to enhanced biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
